1,3-Distearin-d5

Overview

Description

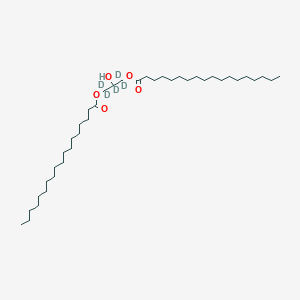

The compound 1,3-Distearin-d5 is a deuterated form of 1,3-distearin, where deuterium atoms have been incorporated into the glyceryl moiety. This modification is intended to aid in the study of the compound's behavior, particularly under mass spectrometry, to understand its fragmentation patterns and stability .

Synthesis Analysis

The synthesis of deuterated compounds like 1,3-Distearin-d5 is not directly described in the provided papers. However, the synthesis of related compounds involves complex organic reactions. For example, the synthesis of a vitamin D3 dimer involves stereoselective cuprate addition and a key ruthenium olefin metathesis step . Although this process is different from that of 1,3-Distearin-d5, it highlights the intricate methods often required in the synthesis of specialized organic molecules.

Molecular Structure Analysis

The molecular structure of 1,3-Distearin-d5 is characterized by the presence of deuterium atoms, which are heavier isotopes of hydrogen, incorporated into the glyceryl part of the molecule. This structural modification is crucial for the study of the molecule's behavior under electron-impact mass spectrometry, as it allows for the differentiation of fragmentation patterns that are specific to the deuterated version .

Chemical Reactions Analysis

The mass spectrometry analysis of 1,3-Distearin-d5 reveals that the loss of water from the molecular ion is an electron-impact induced event. The hydrogen atoms eliminated during this process originate from the hydroxyl group and the stearoyl chains. Importantly, there is no significant scrambling of deuterium between the chains and the glyceryl head, which suggests that the deuterium labeling remains intact during the fragmentation process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-Distearin-d5 can be inferred from the mass spectrometry data. The high-resolution mass spectrometry used in the study provides accurate masses of fragment ions and their molecular formulae. The study found that many fragment ions with molecular weights greater than 200 atomic mass units likely have cyclic structures and most retain the glyceryl residue intact. This information is crucial for understanding the stability and reactivity of the molecule under various conditions .

Scientific Research Applications

Mass Spectrometry

1,3-Distearin-d5 has been studied for its mass spectra to understand electron-impact-induced fragmentation of 1,3-distearin. The research focused on clarifying how deuterium in the glyceryl moiety affects fragmentation patterns, aiding in the understanding of molecular structures in mass spectrometry (Morrison, Barrat, & Aneja, 1970).

Gene Regulation

In a study on Dictyostelium discoideum, 1,3-Distearin-d5 was linked to gene regulation. The research explored how certain sequences suppress the expression of the d5 gene, revealing insights into transcriptional regulation (Powell, Galindo, & Firtel, 1992).

Protein Kinase C Activation

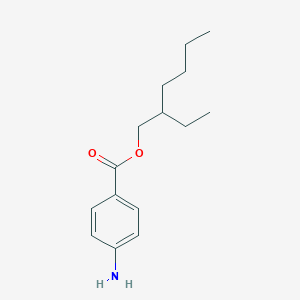

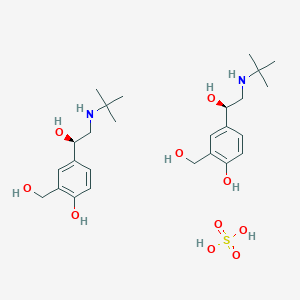

Synthetic branched-chain analogues of 1,3-Distearin were synthesized and tested for their ability to activate protein kinase C (PKC), a crucial enzyme in cellular signaling. The study explored how structural changes in 1,3-Distearin derivatives affect their interaction with PKC (Zhou et al., 1988).

Interfacial Characteristics

The interfacial characteristics of diglyceride monolayers, including 1,3-Distearin, at the air/aqueous phase interface were studied. This research is significant in understanding the behavior of lipids at interfaces, which is critical in fields like food science and pharmaceuticals (Patino & Domínguez, 2000).

Soil Bacterial Communities

Although not directly involving 1,3-Distearin-d5, research on 1,3-Dichloropropene, a related compound, showed its impact on soil bacterial communities. Such studies are crucial in assessing the environmental impact of chemical compounds (Liu et al., 2015).

Molecular Mechanism of Vitamin D

Research on the molecular mechanisms of vitamin D action, involving compounds like 1,25-Dihydroxvitamin D3, offers insights into the broader context of how similar compounds, including derivatives of 1,3-Distearin-d5, might function in biological systems (Christakos et al., 2016).

properties

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2-hydroxy-3-octadecanoyloxypropyl) octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H76O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40H,3-36H2,1-2H3/i35D2,36D2,37D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHVBANLECCAGF-RYBIQIASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H76O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30429508 | |

| Record name | 1,3-Distearin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

630.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Distearin-d5 | |

CAS RN |

1246523-69-2 | |

| Record name | 1,3-Distearin-d5 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30429508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

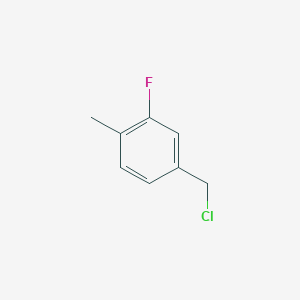

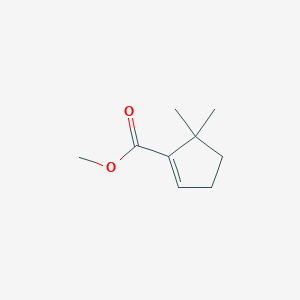

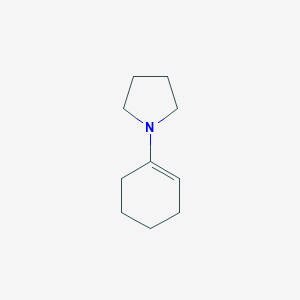

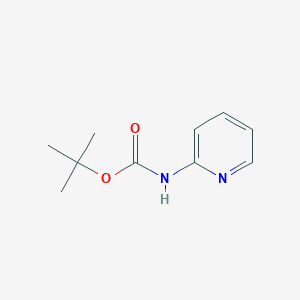

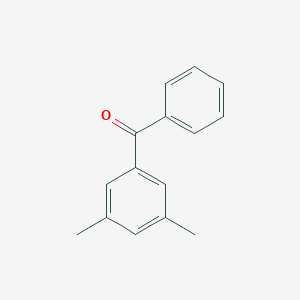

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-chlorophenyl)methyl]pyridin-2-amine](/img/structure/B125820.png)

![N-[1,1-Bis[(acetyloxy)methyl]-3-(4-bromo-2-chlorophenyl)propyl]acetamide](/img/structure/B125827.png)